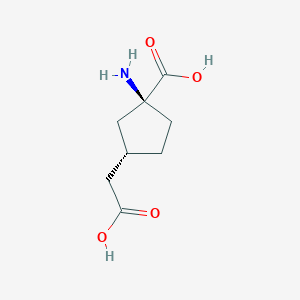

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

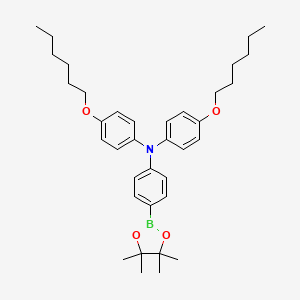

Liquid-Liquid Extraction of Carboxylic Acids

Liquid-liquid extraction (LLX) technologies for carboxylic acids from aqueous streams have seen advancements, particularly in solvent developments. The economic feasibility of traditional trioctylamine (TOA)-based processes diminishes with dropping acid concentrations. Research has explored solvents like ionic liquids, and nitrogen and phosphorous-based extractants, aiming at efficient and sustainable extraction methods. This is crucial for bio-based plastic production and the removal of carboxylic acids from dilute streams, highlighting the relevance of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid in bio-based material processing (Sprakel & Schuur, 2019).

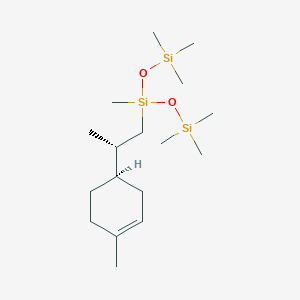

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been studied, with a focus on overcoming inhibitory effects to enhance fermentative production of bio-renewable chemicals. Understanding the biochemical and genetic mechanisms behind acid-induced stress in microbes can lead to more robust biocatalysts, crucial for the biotechnology and renewable energy sectors (Jarboe, Royce, & Liu, 2013).

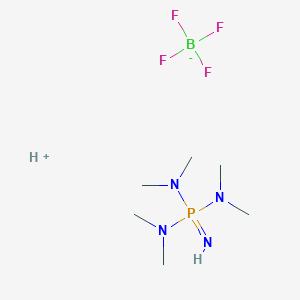

Carboxylic Acid Derivatives in Drug Development

The synthesis, usage, and biological activities of carboxylic acid derivatives, including those related to this compound, have been extensively reviewed. These derivatives play a significant role in medicinal chemistry, offering insights into drug development and safety trials. The unique structural properties of such derivatives make them potential candidates for therapeutic applications, emphasizing the importance of carboxylic acid derivatives in the development of new drugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mécanisme D'action

Target of Action

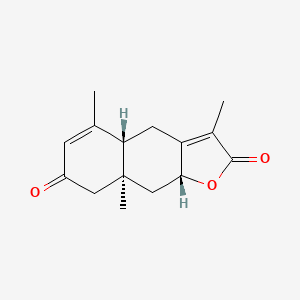

The primary target of cis-1,3-homo-ACPD is the group II metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, where they modulate neuronal excitability and synaptic plasticity .

Mode of Action

cis-1,3-homo-ACPD acts as a selective agonist for group II mGluRs . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, glutamate . It has no effect on ionotropic excitatory amino acid receptors .

Result of Action

The activation of group II mGluRs by cis-1,3-homo-ACPD can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in neuronal excitability, synaptic transmission, and plasticity .

Propriétés

IUPAC Name |

(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-XRGYYRRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666416 |

Source

|

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-82-5 |

Source

|

| Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)

![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)